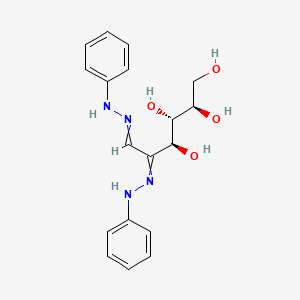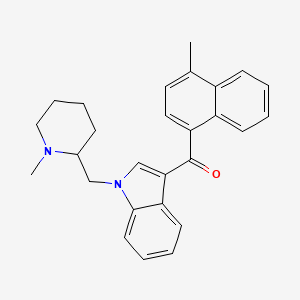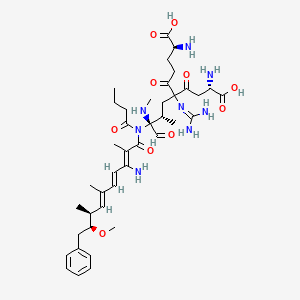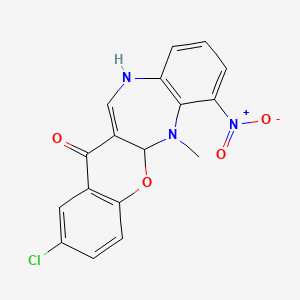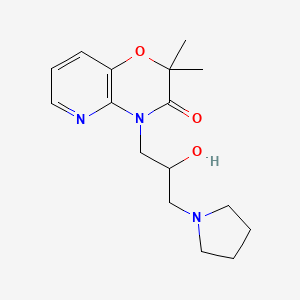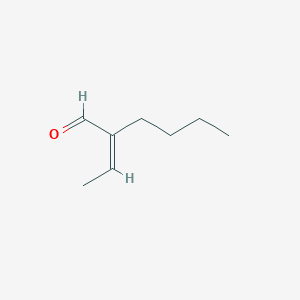
Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)-: is a chemical compound with the molecular formula C12H16N2 It is a member of the aminoquinoline family, characterized by its hexahydro-cyclopentaquinoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)- typically involves the following steps:
Formation of the Cyclopentaquinoline Core: The initial step involves the cyclization of appropriate precursors to form the hexahydro-cyclopentaquinoline core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Acetamide Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted acetamide derivatives.
科学的研究の応用
Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
2,3,5,6,7,8-Hexahydro-1H-cyclopenta(b)quinolin-9-amine: Shares the same core structure but lacks the acetamide group.
N-(2,3,5,6,7,8-Hexahydro-1H-cyclopenta(b)quinolin-9-yl)acetamide: A closely related compound with similar properties.
Uniqueness
Acetamide, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta(b)quinolin-9-yl)- is unique due to its specific functionalization, which imparts distinct chemical and biological properties. Its acetamide group enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
125080-93-5 |
|---|---|
分子式 |
C14H18N2O |
分子量 |
230.31 g/mol |
IUPAC名 |
N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide |
InChI |
InChI=1S/C14H18N2O/c1-9(17)15-14-10-5-2-3-7-12(10)16-13-8-4-6-11(13)14/h2-8H2,1H3,(H,15,16,17) |
InChIキー |
JHNTWXAOTQSWPG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C2CCCC2=NC3=C1CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


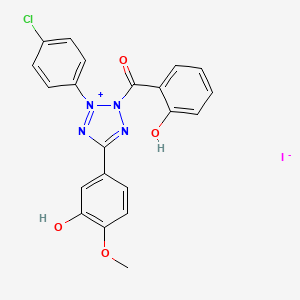
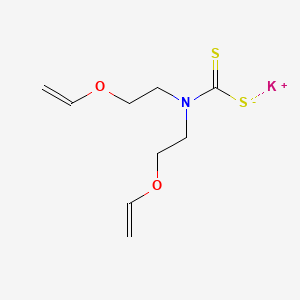


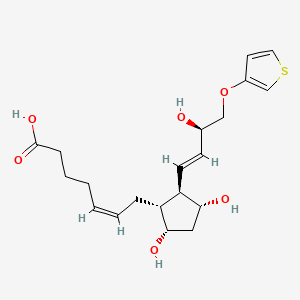
![2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol](/img/structure/B12763896.png)
![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate](/img/structure/B12763925.png)
